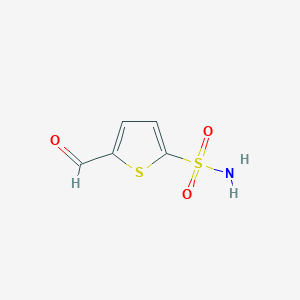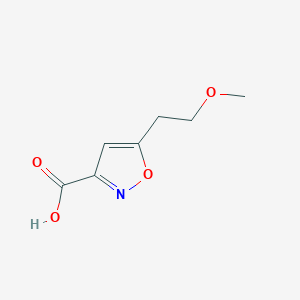
5-(2-Methoxyethyl)-1,2-oxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(2-Methoxyethyl)-1,2-oxazole-3-carboxylic acid” is a complex organic molecule. It likely contains an oxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The “2-Methoxyethyl” group suggests the presence of an ether group attached to the second carbon of the oxazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-Methoxyethyl acetoacetate are synthesized through various chemical reactions . For instance, pinacol boronic esters are valuable building blocks in organic synthesis .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on oxazole derivatives and related compounds often focuses on their synthesis and potential as building blocks in organic chemistry. For example, studies have explored the synthesis of various oxazole and triazole derivatives for their potential applications in medicinal chemistry and as scaffolds for biologically active compounds. These efforts include the development of novel synthetic routes to access diverse chemical structures efficiently (Serebryannikova et al., 2019).
Antimicrobial and Antiallergic Activities
Several oxazole derivatives have been evaluated for their biological activities, including antimicrobial and antiallergic effects. For instance, certain triazole derivatives have demonstrated promising antimicrobial activities, suggesting their potential application in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, compounds synthesized from oxazole precursors have been studied for their antiallergic properties, indicating their potential in treating allergic conditions (Buckle et al., 1983).
Corrosion Inhibition
Research has also explored the application of oxazole derivatives in materials science, such as their use as corrosion inhibitors for metals. These studies demonstrate the potential of oxazole-based compounds to protect metal surfaces from corrosive environments, highlighting their importance in industrial applications (Bentiss et al., 2009).
Molecular Structure and Reactivity
Investigations into the molecular structure and reactivity of oxazole derivatives contribute to a deeper understanding of their chemical behavior and potential applications. For example, studies on the crystal structures and reactivity of various oxazole-containing compounds provide valuable insights into their potential uses in synthetic chemistry and materials science (Sakaki et al., 1975).
Eigenschaften
IUPAC Name |
5-(2-methoxyethyl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-11-3-2-5-4-6(7(9)10)8-12-5/h4H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTTXWYXPCSORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC(=NO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


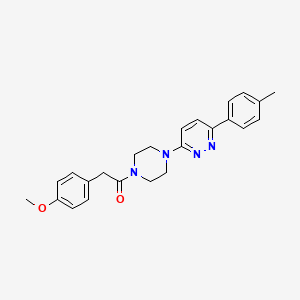
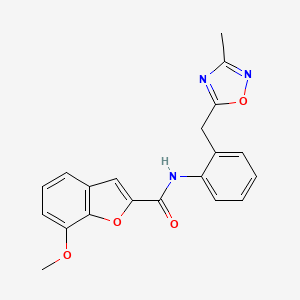

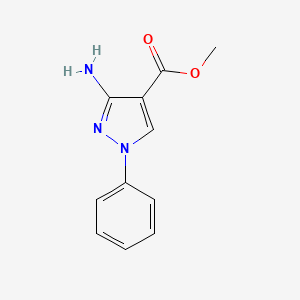
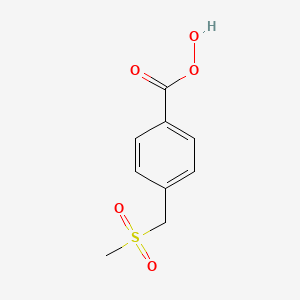
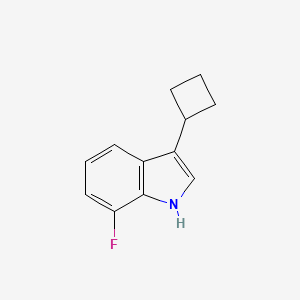
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2977620.png)
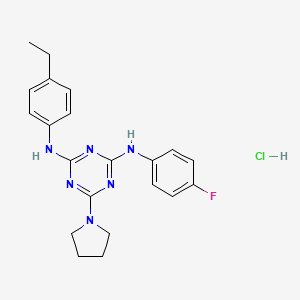
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2977625.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-fluorophenyl)propan-2-yl]amino}acetamide](/img/structure/B2977626.png)
